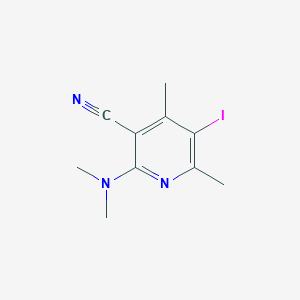![molecular formula C8H10N4O2 B1460669 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5326-76-1](/img/structure/B1460669.png)
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
描述
The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolopyrimidine . Pyrazolopyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Molecular Structure Analysis
Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems . They are considered as bioisosteres of natural purine . The chemical structure of this compound can be viewed using Java .Chemical Reactions Analysis
Pyrazolopyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .科学研究应用
Anticancer Activity
This compound is part of the pyrimidine derivatives family, which has been extensively studied for their anticancer properties. The pyrimidine ring structure is a key component in many pharmaceuticals due to its similarity to purines, which are essential building blocks of DNA. As such, these derivatives, including our compound of interest, have been found to inhibit protein kinases . These enzymes are crucial for cell growth, differentiation, migration, and metabolism, making them a target for cancer therapies. By inhibiting protein kinases, the compound can potentially halt the proliferation of cancer cells.
Protein Kinase Inhibition
Protein kinases are enzymes that transfer phosphate groups from ATP to specific substrates, a process that is essential for various cellular functions. The inhibition of protein kinases is a promising strategy for the treatment of diseases where cell signaling goes awry, such as cancer. The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” has been identified as a potential inhibitor of these enzymes, which could lead to the development of new therapeutic agents .
Molecular Targeted Therapies
In the quest for more selective cancer treatments, molecular targeted therapies have emerged. These therapies aim to specifically target pathways and receptors that are overactive in cancer cells. The compound may serve as a molecular targeted therapy by selectively inhibiting the receptors or signaling pathways that promote tumor cell growth .
Synthetic Pathways for Anticancer Agents
The synthesis of new compounds with potential anticancer activity is a significant area of research. The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” can be used as a scaffold for constructing novel pyrimidines. Researchers can modify its structure to enhance selectivity and potency as an anticancer agent, exploring various synthetic pathways to achieve this goal .
Bioengineering and Applied Chemistry
Pyrimidine derivatives are not only limited to pharmacological applications but also extend to bioengineering and applied chemistry. Their structural versatility allows for the development of new materials and polymers with specific properties, potentially useful in biomedical and environmental applications .
Pharmacological Significance in Other Diseases
Beyond cancer, pyrimidine derivatives have shown potential in treating other diseases. Their role in cellular signaling and metabolism makes them candidates for the treatment of metabolic disorders and diseases involving abnormal cell growth and differentiation. The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” could be investigated for such applications, expanding its pharmacological significance .
安全和危害
属性
IUPAC Name |
1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFYIZOKKNQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277769 | |
| Record name | MLS002637726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
5326-76-1 | |
| Record name | MLS002637726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



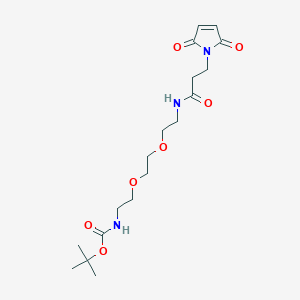
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

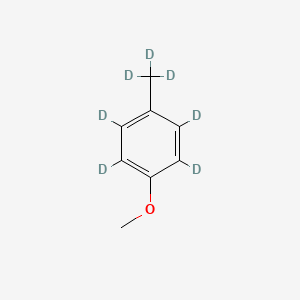
![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)
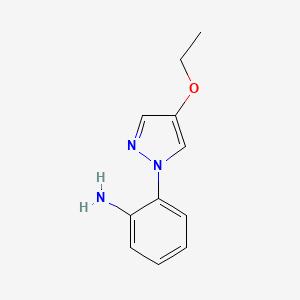
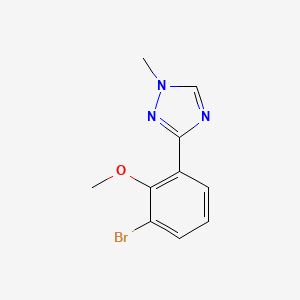

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)
